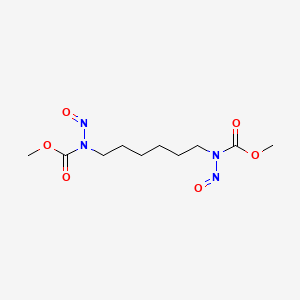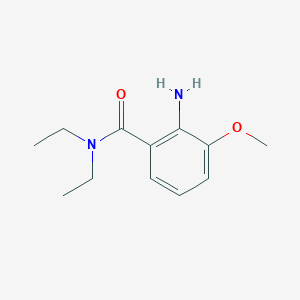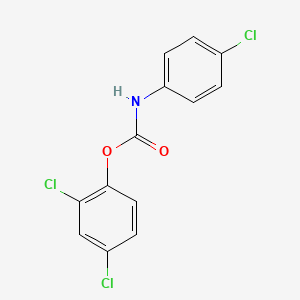
2,4-Dichlorophenyl (4-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorophenyl (4-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of two chlorophenyl groups attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl (4-chlorophenyl)carbamate typically involves the reaction of 2,4-dichlorophenyl isocyanate with 4-chlorophenol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under controlled conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
2,4-Dichlorophenyl (4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products include substituted phenyl carbamates where the chlorine atoms are replaced by other functional groups.
Hydrolysis: Products include 2,4-dichloroaniline and 4-chlorophenol.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
科学的研究の応用
2,4-Dichlorophenyl (4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry: It is used in the production of polymers, coatings, and other materials where carbamate linkages are desired for their stability and reactivity.
作用機序
The mechanism of action of 2,4-Dichlorophenyl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effect. The pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- 2,4-Dichlorophenyl (3-chlorophenyl)carbamate
- 2,4-Dichlorophenyl (4-ethoxycarbonylphenyl)carbamate
- 4-Chlorophenyl (2,4-dichlorophenyl)carbamate
Uniqueness
2,4-Dichlorophenyl (4-chlorophenyl)carbamate is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interaction with biological targets. This positioning can affect the compound’s solubility, stability, and overall biological activity, making it distinct from other carbamate derivatives.
特性
CAS番号 |
6333-31-9 |
|---|---|
分子式 |
C13H8Cl3NO2 |
分子量 |
316.6 g/mol |
IUPAC名 |
(2,4-dichlorophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H8Cl3NO2/c14-8-1-4-10(5-2-8)17-13(18)19-12-6-3-9(15)7-11(12)16/h1-7H,(H,17,18) |
InChIキー |
DTIASAQJSQUYBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


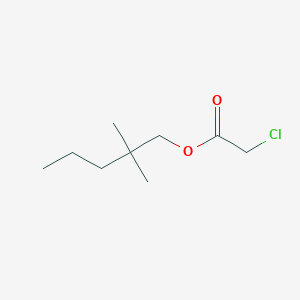
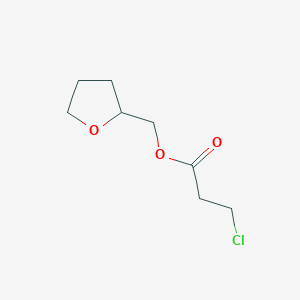
![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)

![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

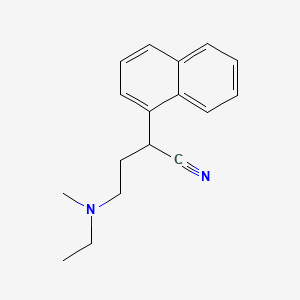
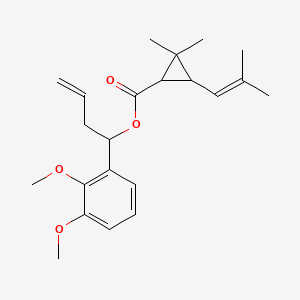
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)

